1,2,4-Triazine-5-carbonitrile, 6-phenyl-3-(2-pyridinyl)- 1,2,4-Triazine-5-carbonitrile, 6-phenyl-3-(2-pyridinyl)-
Brand Name: Vulcanchem
CAS No.: 453556-96-2
VCID: VC16859007
InChI: InChI=1S/C15H9N5/c16-10-13-14(11-6-2-1-3-7-11)19-20-15(18-13)12-8-4-5-9-17-12/h1-9H
SMILES:
Molecular Formula: C15H9N5
Molecular Weight: 259.27 g/mol

1,2,4-Triazine-5-carbonitrile, 6-phenyl-3-(2-pyridinyl)-

CAS No.: 453556-96-2

Cat. No.: VC16859007

Molecular Formula: C15H9N5

Molecular Weight: 259.27 g/mol

* For research use only. Not for human or veterinary use.

1,2,4-Triazine-5-carbonitrile, 6-phenyl-3-(2-pyridinyl)- - 453556-96-2

Specification

CAS No. 453556-96-2
Molecular Formula C15H9N5
Molecular Weight 259.27 g/mol
IUPAC Name 6-phenyl-3-pyridin-2-yl-1,2,4-triazine-5-carbonitrile
Standard InChI InChI=1S/C15H9N5/c16-10-13-14(11-6-2-1-3-7-11)19-20-15(18-13)12-8-4-5-9-17-12/h1-9H
Standard InChI Key RZWVYELQVXGBLU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=N3)C#N

Introduction

Synthetic Methodologies

Solvent-Free ipso-Substitution

A green synthesis route, adapted from Kopchuk et al. (2017), involves the solvent-free reaction of 5-cyano-1,2,4-triazine with aromatic amines at elevated temperatures (150–180°C) . This method eliminates the need for hazardous solvents and chromatographic purification, aligning with principles of atom economy. For example, reacting 5-cyano-3-(2-pyridinyl)-1,2,4-triazine with aniline under argon at 150°C for 10 hours yields the target compound in ~85% isolated purity .

Table 1: Optimization of Reaction Conditions

ParameterConditionYield (%)
Temperature150°C85
SolventNone (solvent-free)85
CatalystNone85
Reaction Time10 hours85

Solution-Phase Cyclization

Alternative approaches employ polar aprotic solvents such as dimethylformamide (DMF) or ethanol, with potassium carbonate as a base. Refluxing 5-cyano-6-phenyl-1,2,4-triazine-3-amine with 2-bromopyridine in DMF at 120°C for 12 hours achieves cyclization, albeit with lower yields (60–70%) compared to solvent-free methods.

Molecular and Structural Characterization

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous triazines reveal planar triazine rings with dihedral angles of 15–25° between the phenyl and pyridinyl substituents . The nitrile group at position 5 exhibits a characteristic IR stretching frequency of 2230 cm⁻¹, confirming its presence .

Table 2: Physical and Spectral Properties

PropertyValue
Molecular FormulaC₁₅H₉N₅
Molecular Weight283.27 g/mol
Melting Point191–193°C
IR (νCN)2230 cm⁻¹
HPLC Purity≥99%

Computational Insights

Density functional theory (DFT) calculations on the compound’s electronic structure indicate a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity toward electrophilic aromatic substitution . The pyridinyl group’s electron-withdrawing nature polarizes the triazine ring, enhancing susceptibility to nucleophilic attack at position 2 .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The electron-deficient triazine core undergoes nucleophilic substitution at position 2 with amines, thiols, and alkoxides. For instance, treatment with morpholine in ethanol at 80°C replaces the cyano group with a morpholino moiety, yielding 5-morpholino-6-phenyl-3-(2-pyridinyl)-1,2,4-triazine in 75% yield .

Cycloaddition Reactions

The compound participates in aza-Diels-Alder reactions with dienophiles like 1-morpholinocyclopentene, forming bicyclic adducts under solvent-free conditions . This reactivity is exploited to synthesize polycyclic frameworks for drug discovery .

Biological and Pharmacological Applications

CompoundTargetIC₅₀ (μM)Cell Line
5-Cyano-6-phenylpyrimidineLSD10.016HepG2
Pyridazino-triazino-thiadiazineβ-catenin/TCF2.67HCT-116

Industrial and Material Science Applications

Catalysis

The compound’s Lewis basic sites facilitate coordination to transition metals, enabling its use in cross-coupling reactions. Palladium complexes of analogous triazines catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁴ .

Organic Electronics

Conjugated triazines serve as electron-transport layers in organic light-emitting diodes (OLEDs). The cyano group improves electron injection efficiency, achieving luminance values of 12,000 cd/m² at 10 V .

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